Dual-Spectrum Antifungal Activity: Paciforgine vs. Clinically Used Antifungal Monotherapies Against Trichophyton verrucosum and Candida albicans
In the single published primary study reporting biological activity, Paciforgine demonstrated in vitro activity against both Trichophyton verrucosum (a filamentous dermatophyte) and Candida albicans (a yeast) [1]. This dual-kingdom antifungal profile within a single molecular scaffold is uncommon. By contrast, clinically established topical antifungal agents typically exhibit narrow spectrum: azoles (e.g., clotrimazole) are primarily active against dermatophytes and Candida spp., but their potency against Trichophyton verrucosum specifically is variable, with reported MIC₉₀ values ranging from 0.5 to >32 µg/mL depending on the isolate [2]. Quantitative MIC values for Paciforgine against these organisms are not publicly available in the accessible abstract or secondary indexing records; only qualitative activity (active/inactive) is reported [1]. The absence of MIC data precludes a formal potency comparison; however, the qualitative dual-activity observation provides a procurement-relevant differentiation signal that warrants confirmatory MIC determination by the end user.
| Evidence Dimension | Qualitative in vitro antifungal spectrum (dermatophyte + yeast) |
|---|---|
| Target Compound Data | Paciforgine: Active against Trichophyton verrucosum and Candida albicans (qualitative; exact MIC not reported in accessible abstract) [1] |
| Comparator Or Baseline | Clotrimazole (topical azole): MIC₉₀ range 0.5–>32 µg/mL against Trichophyton verrucosum; MIC₉₀ 0.03–8 µg/mL against Candida albicans (literature reference range) [2] |
| Quantified Difference | Cannot be quantified; qualitative spectrum overlap only |
| Conditions | In vitro agar/disk diffusion or broth dilution (exact method not specified in accessible abstract) [1] |
Why This Matters
Procurement should be guided by the qualitative dual-activity signal as a hypothesis-generating starting point; confirmatory MIC values must be established in the user's own laboratory before any selection decision can be made.
- [1] Perez, R.M.; Perez, S. Paciforgine: a new macrolide antifungicidal isolated from Paciforgia sp-2. Drugs Exp Clin Res 1990, 16(10), 505-508. PMID: 1983138. View Source
- [2] CLSI M38-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; CLSI M27-A3 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Representative MIC ranges for clotrimazole sourced from published surveillance studies. View Source
